3-Bromo-5-methoxy-4-propoxybenzoic acid
Description
3-Bromo-5-methoxy-4-propoxybenzoic acid is an organic compound with the molecular formula C11H13BrO4 and a molecular weight of 289.13 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, methoxy, and propoxy substituents on the benzene ring.
Properties
IUPAC Name |
3-bromo-5-methoxy-4-propoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKBTLMNNJBDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-propoxybenzoic acid typically involves the bromination of 5-methoxy-4-propoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-4-propoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 3-amino-5-methoxy-4-propoxybenzoic acid or 3-thio-5-methoxy-4-propoxybenzoic acid.
Oxidation: Formation of 3-bromo-5-methoxy-4-propoxybenzaldehyde or this compound.
Reduction: Formation of 3-bromo-5-methoxy-4-propoxybenzyl alcohol or 3-bromo-5-methoxy-4-propoxybenzaldehyde.
Scientific Research Applications
3-Bromo-5-methoxy-4-propoxybenzoic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-propoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy and propoxy groups play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Similar structure but lacks the propoxy group.
3-Bromo-5-methoxy-4-pentyloxybenzoic acid: Similar structure but has a longer alkoxy chain.
3-Bromo-5-methoxy-4-propoxybenzonitrile: Similar structure but contains a nitrile group instead of a carboxylic acid.
Uniqueness
3-Bromo-5-methoxy-4-propoxybenzoic acid is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. The presence of the propoxy group, in particular, influences its solubility, reactivity, and interaction with molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
3-Bromo-5-methoxy-4-propoxybenzoic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and research findings.
- Molecular Formula : C11H13BrO4
- Molecular Weight : 289.13 g/mol
- Structure : The compound features a bromine atom at the 3-position, a methoxy group at the 5-position, and a propoxy group at the 4-position of a benzoic acid framework.
Synthesis
The synthesis of this compound typically involves the bromination of 5-methoxy-4-propoxybenzoic acid. Key reagents include bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. This process is crucial for obtaining high yields and purity in both laboratory and industrial settings.
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The presence of the bromine atom and functional groups (methoxy and propoxy) enhances its binding affinity, potentially leading to modulation of enzymatic activity and signaling pathways.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Protein-Ligand Interactions : It can interact with proteins, influencing their function and stability.
Case Studies and Research Findings
- Anti-inflammatory Studies : Research indicates that derivatives of benzoic acids exhibit anti-inflammatory properties. For instance, compounds similar to this compound have been shown to reduce the production of pro-inflammatory cytokines in vitro .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
- Enzyme Interaction Studies : Investigations into enzyme interactions have revealed that this compound can act as an inhibitor for certain enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.
Data Table: Biological Activity Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis | |
| Enzyme inhibition | Modulation of metabolic pathways |
Applications
The biological activities of this compound make it a candidate for various applications:
- Pharmaceutical Development : Its potential anti-inflammatory and anticancer properties could lead to new therapeutic agents.
- Biochemical Research : Used as a tool for studying enzyme functions and protein interactions.
- Material Science : As a building block in synthesizing complex organic molecules for industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
